molecular formula C8H9BrFN B1451840 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine CAS No. 887139-06-2

1-(4-bromo-2-fluorophenyl)-N-methylmethanamine

Cat. No. B1451840
CAS RN: 887139-06-2
M. Wt: 218.07 g/mol
InChI Key: KTZKPKRLQCZXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an amine derivative of the compound 4-bromo-2-fluorobiphenyl . The presence of the bromine and fluorine atoms suggests that it might be used in reactions as an electrophile, where these atoms could be replaced by other groups.


Molecular Structure Analysis

The compound likely has a biphenyl core structure with a bromine atom on one ring and a fluorine atom on the other. The N-methylmethanamine group is likely attached to the ring with the fluorine atom .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature. It’s probably not very soluble in water due to the presence of the biphenyl group .

Scientific Research Applications

Synthesis of Acridinones

  • The compound has been utilized in the synthesis of acridinones, a class of organic compounds with potential pharmacological applications. Kobayashi et al. (2013) demonstrated the reaction of 1-bromo-2-fluorobenzenes with halobenzaldehydes, leading to the efficient formation of 10-aryl- or 10-(arylmethyl)acridin-9(10H)-ones (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).

Synthesis of Intermediates for Atorvastatin Calcium

  • Another application involves the synthesis of intermediates for pharmaceutical compounds like atorvastatin calcium. Zhang Yi-fan (2010) described the preparation of 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide using 2-bromo-1-(4-fluorophenyl)-2-phenylethanone as a raw material (Zhang Yi-fan, 2010).

Development of Bioactive Compounds

  • The synthesis of bioactive compounds often involves intermediates like 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. Wang et al. (2016) synthesized this compound as a key intermediate for various biologically active substances (Wang, Lu, Xiao, Zhou, Li, & Xu, 2016).

Antipathogenic Activity

  • Compounds with bromo and fluoro substitutions, like 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine, have shown potential antipathogenic activity. Limban, Marutescu, & Chifiriuc (2011) explored the antipathogenic properties of such derivatives, highlighting their potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis of Fungicide Intermediates

  • The compound also finds application in the synthesis of intermediates for fungicides. Guo Xiang-li (2013) reported the synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate for flusilazole, a fungicide (Guo Xiang-li, 2013).

Quantum Chemical Analysis in Material Science

  • Quantum chemical analysis is another domain where such compounds are relevant. Zaini et al. (2018) studied the structural properties of a new chalcone derivative containing 4-fluorophenyl for applications in material science (Zaini, Arshad, Ibrahim, Che Khalib, & Zainuri, 2018).

Mechanism of Action

Without more information, it’s hard to say what the mechanism of action of this compound might be. If it’s used as a drug, its effects would depend on what receptors or enzymes it interacts with in the body .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices .

Future Directions

The future directions for this compound would depend on its applications. If it’s a pharmaceutical, future research might focus on improving its efficacy or reducing side effects .

Biochemical Analysis

Biochemical Properties

1-(4-Bromo-2-fluorophenyl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form complexes with certain proteins, affecting their structural conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Furthermore, this compound can modulate the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of the compound can influence its efficacy and safety. Studies have shown that this compound remains stable under controlled conditions but may degrade when exposed to extreme temperatures or pH levels. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to certain proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZKPKRLQCZXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887139-06-2
Record name 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-bromo-2-fluorophenyl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(4-bromo-2-fluorophenyl)-N-methylmethanamine
Reactant of Route 3
Reactant of Route 3
1-(4-bromo-2-fluorophenyl)-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
1-(4-bromo-2-fluorophenyl)-N-methylmethanamine
Reactant of Route 5
1-(4-bromo-2-fluorophenyl)-N-methylmethanamine
Reactant of Route 6
Reactant of Route 6
1-(4-bromo-2-fluorophenyl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.